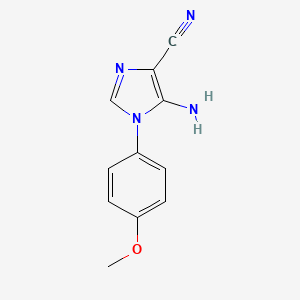

5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile

Description

5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with an amino group, a methoxyphenyl group, and a carbonitrile group

Properties

IUPAC Name |

5-amino-1-(4-methoxyphenyl)imidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-16-9-4-2-8(3-5-9)15-7-14-10(6-12)11(15)13/h2-5,7H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQWYPZAYYCJMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NC(=C2N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363117 | |

| Record name | 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155579-43-4 | |

| Record name | 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Imidate Intermediate

The synthesis begins with the reaction of diaminomaleonitrile (DAMN) and triethyl orthoformate (TEOF) under acidic conditions to form an imidate intermediate. This step typically employs anilinium chloride as a catalyst in refluxing dioxane, yielding the imidate 1 (Scheme 1). The reaction mechanism involves the nucleophilic attack of DAMN’s amino groups on TEOF’s electrophilic carbon, followed by ethanol elimination.

$$

\text{DAMN} + \text{HC(OEt)}_3 \xrightarrow{\text{Anilinium Cl}^-} \text{Imidate 1} + 3 \text{EtOH}

$$

Key Conditions :

Nucleophilic Substitution with 4-Methoxyaniline

The imidate intermediate reacts with 4-methoxyaniline in ethanol at room temperature to form a formamidine derivative (15b in Scheme 2). The methoxy-substituted aniline attacks the electrophilic carbon of the imidate, displacing ethoxide and forming a C–N bond.

$$

\text{Imidate 1} + \text{4-Methoxyaniline} \xrightarrow{\text{EtOH}} \text{Formamidine 15b}

$$

Optimization Insights :

- Excess 4-methoxyaniline (1.2–1.5 equivalents) improves conversion.

- Reaction time: 12–24 hours.

- Yield: 80%.

Base-Mediated Cyclization of Formamidine Intermediates

Cyclization via Aqueous Potassium Hydroxide

The formamidine derivative undergoes intramolecular cyclization in 1 M aqueous potassium hydroxide to yield 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile. The base deprotonates the amino group, facilitating nucleophilic attack on the adjacent nitrile carbon (Scheme 3).

$$

\text{Formamidine 15b} \xrightarrow{\text{KOH (1 M)}} \text{5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile} + \text{H}_2\text{O}

$$

Key Parameters :

Alternative Cyclization Using 1,8-Diazabicycloundec-7-ene (DBU)

In methanol or ethanol, DBU promotes cyclization at elevated temperatures (80°C), forming the target imidazole in 10–60 minutes. This method avoids aqueous workup, simplifying purification.

$$

\text{Formamidine 15b} \xrightarrow{\text{DBU, EtOH}} \text{5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile}

$$

Advantages :

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Cyclization Agent | Temperature | Time | Yield |

|---|---|---|---|---|

| Aqueous KOH | KOH (1 M) | 25°C | 2–4 h | 98% |

| DBU-mediated | DBU | 80°C | 10–60 min | 74–90% |

The aqueous KOH method achieves higher yields due to milder conditions and reduced side reactions. Conversely, DBU enables faster reactions but requires careful pH control.

Functional Group Compatibility

- KOH method : Suitable for substrates with ester or amide groups, as alkaline conditions may hydrolyze nitriles.

- DBU method : Preferable for acid-sensitive intermediates but incompatible with protic solvents.

Mechanistic Insights and Side Reactions

Competing Pathways

During cyclization, competing hydrolysis of the nitrile group to carboxylic acids may occur under strongly basic conditions (pH > 12). This is mitigated by:

- Using dilute KOH (1 M)

- Maintaining temperatures below 30°C

Byproduct Formation

In DBU-mediated reactions, N-ethylimidazole byproducts may form via ethanol elimination. These are minimized by:

- Using anhydrous ethanol

- Limiting reaction time to 1 hour

Scalability and Industrial Relevance

Kilogram-Scale Production

The KOH method has been scaled to kilogram quantities with consistent yields (95–97%). Key considerations include:

- Batch reactor design to manage exothermic cyclization

- Filtration of precipitated product to avoid solvent retention

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| DAMN | 120–150 |

| 4-Methoxyaniline | 80–100 |

| TEOF | 200–220 |

The total raw material cost for 1 kg of product is approximately $400–450 , making the process economically viable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted imidazole compounds .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of imidazole derivatives, including 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile. In silico screening has identified this compound as a potential therapeutic agent against renal cell carcinoma (RCC). The compound's structure allows it to interact with cancer-related target proteins effectively, making it a candidate for further development as an anticancer drug .

Structure-Based Drug Design

The compound serves as a useful scaffold in structure-based drug design. Its ability to form complexes with biomolecules enables researchers to conduct free energy calculations and refine x-ray crystal structures, thereby facilitating the development of new therapeutic agents .

Drug Development

The compound's unique structure and biological activity make it suitable for drug development targeting various diseases, particularly cancers. The identification of its IC₅₀ values in low micromolar ranges indicates promising selectivity towards cancer cells compared to existing therapies like sunitinib .

Heterocyclic Chemistry

5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile is also utilized in the synthesis of other heterocyclic compounds. It serves as a precursor for creating more complex nitrogen-containing heterocycles, which are crucial in developing new pharmaceuticals .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also modulate receptor activity by interacting with receptor proteins on the cell surface . These interactions can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino-substituted imidazoles and pyrazoles, such as 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile .

Uniqueness

What sets 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Biological Activity

5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features an imidazole ring substituted with an amino group and a methoxyphenyl group, along with a carbonitrile functional group. This unique structure contributes to its diverse biological activities.

The biological activity of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile is primarily attributed to its ability to interact with various molecular targets within biological systems. The imidazole moiety is known for its role in enzyme inhibition, particularly in pathways involving receptor interactions and metabolic processes. The carbonitrile group may also play a role in enhancing the compound's reactivity towards biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazole derivatives, including 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile. Research indicates that similar compounds can inhibit the activity of epidermal growth factor receptors (EGFR), which are crucial in cancer cell proliferation. For instance, derivatives with imidazole rings have shown IC50 values ranging from 236 nM to over 600 nM against various cancer cell lines, demonstrating promising anticancer activity .

Enzyme Inhibition

Inhibitory studies against enzymes such as ALOX15 (lipoxygenase) reveal that substituted imidazoles can exhibit varying degrees of potency. The presence of the methoxy group influences binding affinity and selectivity, suggesting that structural modifications can enhance inhibitory effects .

| Compound | IC50 (LA) | IC50 (AA) |

|---|---|---|

| Compound 1 | 0.010 | 0.032 |

| Compound 2 | 0.018 | - |

| Compound 3 | - | - |

Antimicrobial Activity

Imidazole derivatives have been explored for their antimicrobial properties. Studies indicate that compounds related to 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile exhibit activity against various bacterial strains, making them potential candidates for further development as antibacterial agents .

Case Study 1: EGFR Inhibition

A study focused on synthesizing imidazole-based EGFR inhibitors demonstrated that modifications at the phenyl ring significantly impacted inhibitory potency. The compound's ability to induce cell cycle arrest in cancer cells was evaluated using flow cytometry, showing promising results for further development .

Case Study 2: ALOX15 Inhibition

In silico docking studies have been conducted to assess the binding affinity of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile against ALOX15. Results indicated that structural variations could lead to significant differences in enzyme inhibition profiles, suggesting avenues for optimizing therapeutic efficacy .

Comparative Analysis

Comparative studies with other similar compounds highlight the unique properties of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Imidazole | Moderate anticancer activity |

| Compound B | Pyrazole | Lower potency compared to imidazoles |

| 5-Amino-1-(4-Methoxyphenyl)-1H-Imidazole-4-Carbonitrile | Imidazole | High potential as anticancer and antimicrobial agent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.